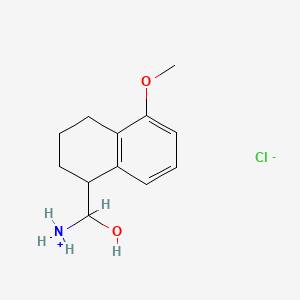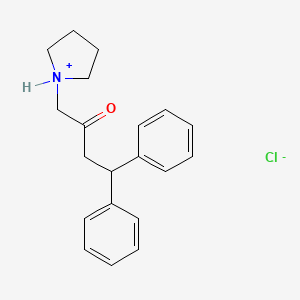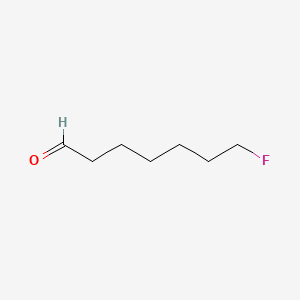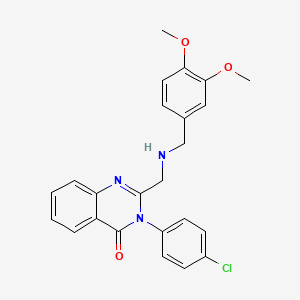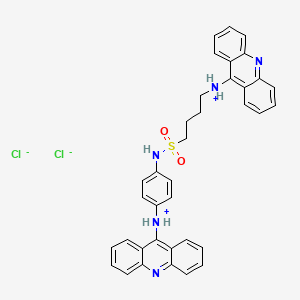
4,4'-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is a complex organic compound known for its significant antitumor properties. This compound is part of the acridine derivative family and has been extensively studied for its potential in cancer treatment, particularly in leukemia and lymphoma .
準備方法
The synthesis of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves multiple steps. The primary synthetic route includes the reaction of acridine derivatives with butanesulfonanilide under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The final product is then purified through recrystallization . Industrial production methods often involve large-scale synthesis in batch reactors, followed by purification using chromatography techniques .
化学反応の分析
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
科学的研究の応用
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving DNA intercalation and as a fluorescent probe.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
The mechanism of action of 4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate involves intercalation into DNA, disrupting the replication process. This intercalation inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
類似化合物との比較
4,4’-Bis(9-acridinylamino)butanesulfonanilide dihydrochloride trihydrate is unique due to its dual acridine moieties, which enhance its DNA intercalation properties. Similar compounds include:
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine derivative with antitumor activity but with a different substitution pattern.
Amsacrine: Known for its use in chemotherapy, particularly in acute myeloid leukemia.
Ethidium Bromide: Commonly used as a nucleic acid stain in molecular biology, but with less specificity for cancer cells.
This compound’s unique structure and potent antitumor activity make it a valuable asset in cancer research and treatment.
特性
CAS番号 |
66725-10-8 |
|---|---|
分子式 |
C36H33Cl2N5O2S |
分子量 |
670.6 g/mol |
IUPAC名 |
acridin-9-yl-[4-[4-(acridin-9-ylazaniumyl)butylsulfonylamino]phenyl]azanium;dichloride |
InChI |
InChI=1S/C36H31N5O2S.2ClH/c42-44(43,24-10-9-23-37-35-27-11-1-5-15-31(27)39-32-16-6-2-12-28(32)35)41-26-21-19-25(20-22-26)38-36-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)36;;/h1-8,11-22,41H,9-10,23-24H2,(H,37,39)(H,38,40);2*1H |
InChIキー |
LHWJQJMEIKPJFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCCCS(=O)(=O)NC4=CC=C(C=C4)[NH2+]C5=C6C=CC=CC6=NC7=CC=CC=C75.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


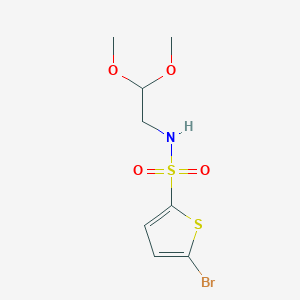
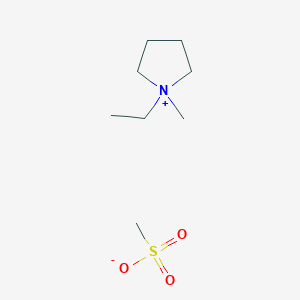



![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)

